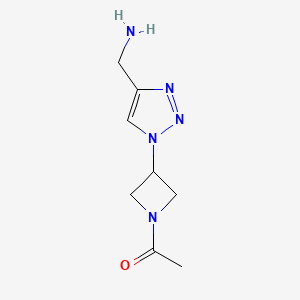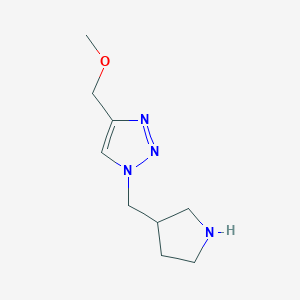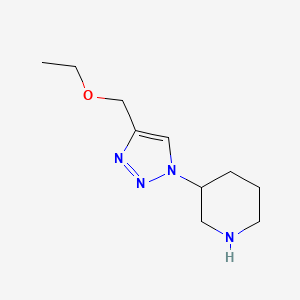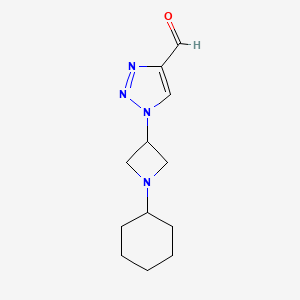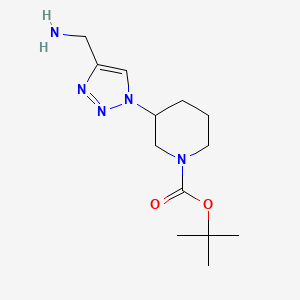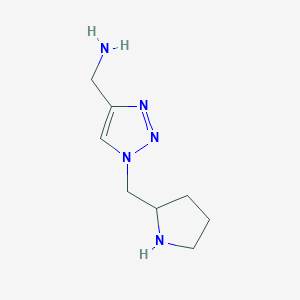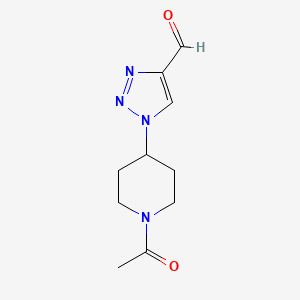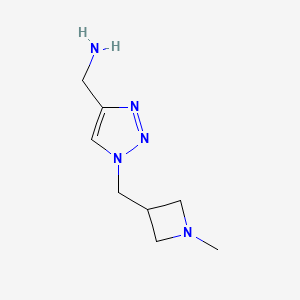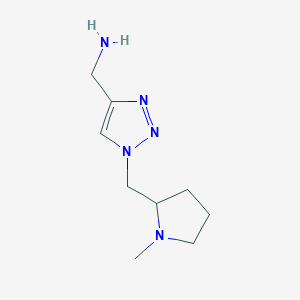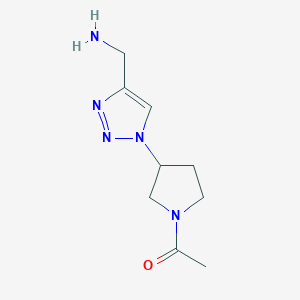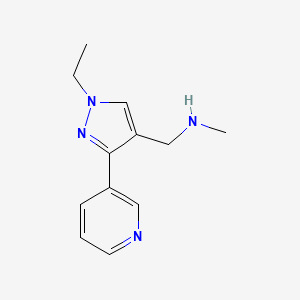
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Descripción general
Descripción
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine, also known as MPP, is an organic compound with a wide range of applications in the scientific research field. MPP is a synthetic compound that has been extensively studied for its potential applications in drug design, protein engineering, and biochemical studies. MPP is a versatile compound that can be used as a starting material for a variety of chemical reactions and as a tool to study the structure and function of proteins.
Aplicaciones Científicas De Investigación
Ambient-Temperature Synthesis
- A study reported the synthesis of a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, using a condensation reaction. This process highlights the potential for producing similar compounds at ambient temperatures (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Agents
- Schiff bases of 3-aminomethyl pyridine, which are structurally related to the compound , have been synthesized and screened for anticonvulsant activity. This study demonstrates the potential use of such compounds in medical applications (Pandey & Srivastava, 2011).
Antimicrobial and Antimycobacterial Activities
- Research involving pyridine 3-carboxillic acid derivatives, closely related to the compound of interest, revealed their potential antimicrobial and antimycobacterial activities. Such findings indicate the possibility of using similar compounds in combating infections and diseases (R.V.Sidhaye et al., 2011).
Photoinduced Tautomerization
- A study on 2-(1H-pyrazol-5-yl)pyridines, which share a structural component with the specified compound, showed that they exhibit photoreactions including excited-state intramolecular proton transfer. This suggests potential applications in photophysics and photochemistry (Vetokhina et al., 2012).
Anticancer Agents
- Novel pyrazole derivatives with structures related to the compound have been synthesized and evaluated for their anticancer activity. This highlights the potential of such compounds in developing new cancer treatments (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalysis in Asymmetric Transfer Hydrogenation
- Compounds like 2-[1-(3,5-dimethylpyrazol-1-yl)ethyl]pyridine, related to the specified compound, have been used in catalyzing the transfer hydrogenation of ketones. This demonstrates the utility of such compounds in catalysis and organic synthesis (Magubane et al., 2017).
Propiedades
IUPAC Name |
1-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-16-9-11(7-13-2)12(15-16)10-5-4-6-14-8-10/h4-6,8-9,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUNFJGODWUYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



